Dequalinium chloride
Overview
Description
Dequalinium chloride is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt. It is widely used as an antiseptic and disinfectant due to its broad-spectrum antibacterial and antifungal properties . The compound is known for its effectiveness in treating infections of the mouth, throat, and vagina .
Mechanism of Action
Target of Action
Dequalinium chloride is a quaternary ammonium cation antimicrobial agent . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . It is known to inhibit the protein kinase C (PKC) and block CNGA1 channels . It also interacts with different multidrug transporters (QacR, AcrB, EmrE) and with the transcriptional regulator RamR .
Mode of Action
This compound increases bacterial cell permeability and reduces enzymatic activity, thus causing cell death . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C . It blocks CNGA1 channels and heteromeric CNGA1 CNGB1 channels .
Biochemical Pathways
This compound selectively targets mitochondria to deplete DNA and block energy production in cells . It also interferes with the correct functioning of diverse proteins . The anticancer effects of this compound combine a mitochondrial action, a selective inhibition of kinases (PKC-alpha/beta, Cdc7/Dbf4), and a modulation of Ca(2+)-activated K(+) channels .
Pharmacokinetics
The main active substance of this compound is barely absorbed . There is currently no detailed data on the pharmacokinetics of this compound .
Result of Action
This compound effectively inhibits the growth of glioma cells in vitro and in vivo . It may promote glioma cell apoptosis by affecting the expression of NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2 genes . It also has a rapid bactericidal and fungicidal action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that this compound could help reduce antibiotic consumption and thus warrants consideration as first-line treatment for bacterial vaginosis due to its broad spectrum, efficacy, safety, tolerability, and less likelihood of resistance .
Biochemical Analysis
Biochemical Properties
Dequalinium chloride plays a significant role in biochemical reactions due to its amphipathic nature, which allows it to interact with various biomolecules. It exhibits antibacterial, antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . This compound interacts with enzymes such as F1-ATPase, inhibiting mitochondrial ATP synthesis and blocking glucose metabolism . It also targets proteins involved in the respiratory chain and glycolysis, disrupting bacterial cell metabolism and ribosomal protein synthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It disrupts bacterial cell permeability by absorbing into the bacterial cell surface and diffusing through the cell wall . Once inside the cell, this compound denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism . In human cells, this compound selectively accumulates in mitochondria, blocking mitochondrial enzymes and disrupting cellular energy production, leading to cell death . It also influences cell signaling pathways, such as the Raf/MEK/ERK1/2 and PI3K/Akt pathways, promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to disrupt bacterial cell permeability and inhibit key enzymes. This compound absorbs into the bacterial cell surface, diffuses through the cell wall, and denatures proteins involved in the respiratory chain and glycolysis . By inhibiting bacterial F1-ATPase, this compound blocks mitochondrial ATP synthesis and glucose metabolism . In human cells, this compound selectively targets mitochondria, depleting DNA and blocking energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is not readily absorbed into the systemic circulation following vaginal administration . Its concentration in vaginal fluid remains high, ensuring sustained antimicrobial activity . Long-term exposure to this compound can lead to the depletion of mitochondrial DNA and disruption of cellular energy production
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively reduces the development of mutations that confer antibiotic resistance in bacteria . At high doses, this compound can cause damage to the liver and kidneys, leading to renal and hepatic failure in mice . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It disrupts bacterial cell metabolism by denaturing proteins involved in the respiratory chain and glycolysis . By inhibiting bacterial F1-ATPase, this compound blocks mitochondrial ATP synthesis and glucose metabolism . In human cells, this compound influences metabolic pathways by altering redox balance and promoting apoptosis through the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its amphipathic nature. Following vaginal administration, this compound is not readily absorbed into the systemic circulation, ensuring localized antimicrobial activity . It selectively accumulates in mitochondria, where it blocks mitochondrial enzymes and disrupts cellular energy production . The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting mitochondria. Its amphipathic nature allows it to selectively accumulate in mitochondria, where it disrupts mitochondrial enzymes and depletes mitochondrial DNA . This selective targeting is facilitated by the molecule’s structure, which includes two quinaldinium rings linked by a decylene chain . The subcellular localization of this compound is crucial for its activity and function, particularly in promoting apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dequalinium chloride can be synthesized through a multi-step process involving the reaction of 1,10-decanediol with p-nitrobenzenesulfonyl chloride to form an intermediate, which is then subjected to condensation with 4-aminoquinaldine . The final product is obtained through recrystallization using a mixed solvent .
Industrial Production Methods
In industrial settings, this compound is produced by adding a compound of formula II to a solution containing chloride ions in water, followed by the addition of an oxidant . The reaction mixture is then cooled, and the product is crystallized, filtered, and dried to obtain this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dequalinium chloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of an oxidant to the reaction mixture.
Substitution: The chloride ions in the compound can be substituted with other halogens such as bromide or iodide.
Common Reagents and Conditions
Oxidants: Used in the oxidation step to facilitate the formation of this compound.
Halogens: Used in substitution reactions to replace chloride ions with other halogens.
Major Products Formed
Dequalinium Bromide: Formed by substituting chloride ions with bromide.
Dequalinium Iodide: Formed by substituting chloride ions with iodide.
Scientific Research Applications
Dequalinium chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Dequalinium chloride is unique due to its broad-spectrum activity and multiple molecular targets. Similar compounds include:
Chlorhexidine: Another quaternary ammonium compound used as an antiseptic.
Hexetidine: A phenyl derivative with antiseptic properties.
Povidone-Iodine: A halogen-based antiseptic.
These compounds share some similarities with this compound but differ in their specific molecular targets and spectrum of activity.
Properties
CAS No. |
522-51-0 |
---|---|
Molecular Formula |
C30H40ClN4+ |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |
InChI Key |
IHLKQCODTQXANL-UHFFFAOYSA-O |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |
Appearance |
Solid powder |
522-51-0 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6707-58-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.
A: [, , ] Yes, this compound accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.
A: [, ] this compound acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.
ANone: The molecular formula of this compound is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.
A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize this compound. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].
ANone: this compound is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.
ANone: The provided research does not offer detailed insights into computational studies or QSAR models for this compound.
A: [] Two quinolinium rings connected by a long bridging group are crucial for this compound's inhibitory activity. Modifications to these features could impact its potency and selectivity.
A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.
A: this compound is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.
A: [, ] this compound exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.
A: Researchers have utilized various methods to assess this compound's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating this compound's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].
A: [, ] this compound's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.
A: this compound is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.
A: The provided research focuses on the topical application of this compound, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.
ANone: The research primarily focuses on the therapeutic aspects of this compound. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.
A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of this compound in various formulations.
A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze this compound in different matrices.
ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of this compound.
A: [] Analytical methods for this compound, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.
A: [] this compound, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.
ANone: The research primarily focuses on this compound's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.
ANone: The provided research does not offer specific information about this compound's interactions with drug transporters.
ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the research.
A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.
ANone: The provided research does not discuss specific strategies for recycling or waste management of this compound.
ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying this compound.
A: [, ] this compound has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.
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